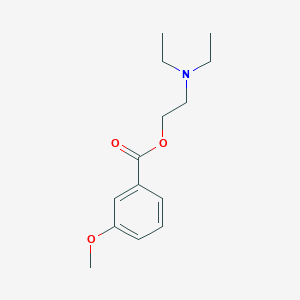![molecular formula C16H25NO3 B295127 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is a chemical compound that has gained significant attention in recent years. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate is not fully understood. It is believed to act as a positive allosteric modulator of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of these receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate may have a calming effect on the central nervous system.
Biochemical and Physiological Effects
In addition to its potential effects on GABA(A) receptors, 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been shown to have antioxidant properties and to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate. One area of interest is its potential use as a treatment for anxiety disorders or other psychiatric conditions. Another area of interest is its potential use as a radioprotective agent, which could be useful in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate involves the reaction of 4-ethoxybenzoic acid with tert-butyl(methyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions and yields a pure product that can be used for various applications.
Scientific Research Applications
2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been investigated for its potential use as a radioprotective agent and as a modulator of GABA(A) receptors.
properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H25NO3/c1-6-19-14-9-7-13(8-10-14)15(18)20-12-11-17(5)16(2,3)4/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
NHVLVOUDGSLZBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)











